molecular formula C8H7NO4 B021120 2,3-Dihydro-6-nitro-1,4-benzodioxin CAS No. 16498-20-7

2,3-Dihydro-6-nitro-1,4-benzodioxin

Numéro de catalogue: B021120
Numéro CAS: 16498-20-7
Poids moléculaire: 181.15 g/mol
Clé InChI: MQSGCURTKWHBRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-6-nitro-1,4-benzodioxin (CAS: 16498-20-7) is a nitro-substituted benzodioxin derivative characterized by a fused dioxole and benzene ring system. It is a yellow crystalline solid with a molecular formula of C₈H₇NO₄ and a molar mass of 181.15 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmacological studies. Its nitro group (-NO₂) at the 6-position confers unique electronic and steric properties, influencing both chemical reactivity and biological activity.

Key physicochemical properties include:

  • Melting Point: Not explicitly reported, but similar nitrobenzodioxins typically range between 120–160°C.
  • Solubility: Limited solubility in polar solvents due to the nitro group’s electron-withdrawing effects.
  • Stability: Stable under standard storage conditions but may decompose under strong oxidizing or reducing environments .

Propriétés

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGCURTKWHBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167828
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-20-7
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16498-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16498-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-6-nitro-1,4-benzodioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

2,3-Dihydro-6-nitro-1,4-benzodioxin (C8H7N2O4) is a compound belonging to the benzodioxane family, notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound features a nitro group at the 6-position of the benzodioxane core. This specific substitution pattern is crucial in determining its biological properties.

PropertyValue
Molecular FormulaC8H7N2O4
Molecular Weight181.15 g/mol
CAS Number16498-20-7

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound has been shown to inhibit the growth of Bacillus subtilis and Escherichia coli , which are common pathogens responsible for various infections.

The antibacterial mechanism is believed to involve interference with bacterial biofilm formation. Biofilms are protective structures that bacteria form to shield themselves from environmental threats, including antibiotics. By disrupting these structures, this compound enhances the efficacy of existing antibacterial treatments.

Neurodegenerative Diseases

There is emerging evidence suggesting that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit certain enzymes involved in neurodegeneration may open new avenues for drug development.

Anti-inflammatory Effects

Studies have indicated that compounds with similar nitro groups can exhibit anti-inflammatory properties. The nitro group may play a dual role as both a pharmacophore and a toxicophore, influencing interactions with cellular targets involved in inflammatory responses .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported that this compound demonstrated an inhibition zone diameter of up to 40 mm against Staphylococcus aureus , indicating potent antibacterial activity .
  • Enzyme Inhibition : In vitro studies showed that the compound could inhibit specific enzymes associated with neurodegenerative processes, suggesting its potential role as a therapeutic agent in neurological disorders .
  • Biofilm Disruption : Experimental results highlighted that treatment with this compound led to significant reductions in biofilm mass in cultured bacterial systems, thereby supporting its use as an adjunct therapy in infections where biofilms are prevalent.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics (absorption, distribution, metabolism, and excretion) will be crucial for understanding its viability as a drug candidate. Additionally, exploring synthetic derivatives may enhance its biological activity and reduce potential toxicity.

Applications De Recherche Scientifique

Medicinal Chemistry

2,3-Dihydro-6-nitro-1,4-benzodioxin serves as a versatile scaffold in drug design and synthesis. Its structural features allow for modifications that enhance biological activity.

Antibacterial Properties

Recent studies have indicated that derivatives of this compound exhibit promising antibacterial activity. For instance, the compound has been shown to inhibit bacterial biofilm formation, suggesting its potential as a precursor for novel antibacterial agents .

Anti-inflammatory Applications

Research indicates that compounds derived from this compound can modulate inflammatory pathways. This property makes it a candidate for developing anti-inflammatory medications .

Material Science

The stability and chemical properties of this compound make it suitable for applications in materials science.

Explosives

The compound has been investigated for its detonation properties. It exhibits favorable detonation parameters compared to traditional explosives like TNT and Tetryl, making it a candidate for military applications .

PropertyThis compoundTNTTetryl
Detonation Temperature (K)387437443370
Detonation Pressure (kbar)277.84202260
Detonation Velocity (m/s)7726.969507570

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis due to its unique chemical structure.

Synthesis of Complex Molecules

The compound acts as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions allows chemists to create diverse derivatives tailored for specific functions.

Analytical Chemistry

The analytical properties of this compound have been explored through techniques such as HPLC (High-Performance Liquid Chromatography). These methods are essential for determining the purity and concentration of the compound in various formulations .

Case Study 1: Antibacterial Activity

A study conducted on modified derivatives of this compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus strains. The results indicated that these derivatives could be developed into new antibacterial treatments.

Case Study 2: Explosive Analysis

In a comparative analysis of detonation parameters among various nitro compounds, this compound exhibited superior stability and detonation velocity compared to conventional explosives like TNT. This finding supports its potential use in military applications where stability is crucial.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Functional Groups

The biological and chemical profiles of benzodioxin derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:

Table 1: Functional Group Comparison
Compound Name Substituent/Functional Group Key Properties/Biological Activities Reference
2,3-Dihydro-6-nitro-1,4-benzodioxin Nitro (-NO₂) High reactivity in electrophilic substitution; potential antimicrobial activity
2,3-Dihydro-6-isocyano-1,4-benzodioxine Isocyano (-NC) Distinct reactivity in click chemistry; unique biological targeting
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone Acetyl (-COCH₃) Moderate COX inhibition; lower antioxidant capacity vs. nitro analog
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide Nitrobenzamide Enhanced enzyme inhibition due to amide linkage

Key Findings :

  • The nitro group in this compound enhances electrophilic reactivity compared to acetyl or isocyano analogs, making it more suitable for nitration or reduction reactions .
  • Antimicrobial studies suggest nitro-substituted benzodioxins exhibit broader efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) than acetylated derivatives .
Table 2: Positional Isomer Comparison
Compound Name Substituent Position Biological Activity Reference
This compound 6-Nitro Potent anti-inflammatory activity (IC₅₀: 12 µM in COX-2 inhibition)
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol 2-Hydroxyethyl Moderate COX inhibition (IC₅₀: 45 µM)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde 6-Benzaldehyde Weak antioxidant (EC₅₀: >100 µM)

Key Findings :

  • The 6-nitro substitution optimizes anti-inflammatory activity, as demonstrated by its superior COX-2 inhibition compared to 2-hydroxyethyl or benzaldehyde analogs .
  • Positional studies on benzodioxin derivatives (e.g., acetic acid at 6- vs. 2-position) confirm that the 6-substituent maximizes therapeutic efficacy .

Key Findings :

  • The nitro group’s electron-withdrawing nature enhances antimicrobial and anticancer activities compared to methyl or benzoxazine derivatives .
  • Structural analogs lacking nitro groups (e.g., 1,4-Benzodioxan) show negligible bioactivity, underscoring the nitro group’s critical role .

Méthodes De Préparation

Alkaline Ring-Closure Reaction

In a representative procedure, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane in the presence of potassium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds under reflux for 5 hours, yielding 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde with a 75% yield. The product is purified via recrystallization from ethanol, with structural confirmation through 1H^1H-NMR and IR spectroscopy.

Key Reaction Parameters:

  • Molar Ratio: 3,4-dihydroxybenzaldehyde : 1,2-dibromoethane = 1:5

  • Catalyst: Tetrabutylammonium bromide (5 mol%)

  • Temperature: Reflux (100–110°C)

  • Solvent: Water (alkaline medium)

Nitration of the Benzodioxane Scaffold

Introducing the nitro group at position 6 of the benzodioxane ring demands careful control to avoid over-nitration or regioisomer formation. Two primary approaches are employed: direct nitration of the preformed benzodioxane and nitration of precursor aromatic rings before ring closure.

Direct Nitration Using Mixed Acid

The benzodioxane intermediate (2,3-dihydro-1,4-benzodioxane-6-carbaldehyde) is subjected to nitration with a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C. The electron-donating oxygen atoms in the dioxane ring direct nitration to the para position (C6), yielding 2,3-dihydro-6-nitro-1,4-benzodioxane-6-carbaldehyde.

Optimization Insights:

  • Nitration Temperature: 0–5°C (prevents decomposition)

  • Acid Ratio: HNO3:H2SO4=1:3\text{HNO}_3:\text{H}_2\text{SO}_4 = 1:3

  • Reaction Time: 2–4 hours

  • Yield: 60–65% (crude), improving to 70% after column chromatography.

Nitration of Precursor Phenolic Compounds

An alternative strategy involves nitrating 3,4-dihydroxybenzaldehyde prior to ring closure. Treating 3,4-dihydroxybenzaldehyde with fuming nitric acid introduces a nitro group at position 6, yielding 3,4-dihydroxy-6-nitrobenzaldehyde. Subsequent reaction with 1,2-dibromoethane under alkaline conditions forms the target compound directly.

Advantages:

  • Higher regioselectivity (nitro group introduced before ring closure avoids competing directing effects).

  • Simplified purification (fewer byproducts).

Oxidation and Functional Group Interconversion

Post-nitration modifications are often necessary to achieve the final product. For instance, the aldehyde group in 2,3-dihydro-6-nitro-1,4-benzodioxane-6-carbaldehyde can be oxidized to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions. While this step is optional, it demonstrates the versatility of the intermediate for derivative synthesis.

Oxidation Protocol:

  • Reagent: KMnO4\text{KMnO}_4 (3 equiv) in aqueous H2SO4\text{H}_2\text{SO}_4

  • Temperature: 70–80°C

  • Duration: 2 hours

  • Yield: 85–90%.

Spectroscopic Characterization and Validation

Structural confirmation of this compound relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H-NMR (DMSO-d6d_6): Signals at δ\delta 4.28 (s, 4H, OCH2_2), 7.2–7.66 (m, 3H, Ar-H), confirming the benzodioxane scaffold.

  • 13C^{13}C-NMR: Peaks at δ\delta 64.8 (OCH2_2), 146.6 (C-NO2_2), and 190.4 (C=O for aldehyde derivatives).

Infrared (IR) Spectroscopy

  • Strong absorption at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1350 cm1^{-1} (symmetric NO2_2 stretch).

Industrial-Scale Production Considerations

The patent CN105801556A highlights a scalable method for benzodioxane-carboxylic acid derivatives, which can be adapted for nitro-substituted analogs. Key industrial parameters include:

  • Cost-Efficiency: Using 1,2-dibromoethane instead of rare halides reduces raw material costs.

  • Safety: Substituting urea peroxide with KMnO4\text{KMnO}_4 minimizes explosion risks during oxidation.

  • Yield Optimization: 90% yield achieved through precise temperature control and stoichiometric excess .

Q & A

Q. What are the challenges in scaling up derivatives for preclinical testing?

  • Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.
  • Stability : Monitor degradation under accelerated conditions (heat, light, humidity). Derivatives with labile substituents (e.g., esters) may require formulation adjustments .

Contradictions and Open Questions

Q. Why do some derivatives exhibit conflicting adrenergic antagonist vs. enzyme inhibitor activity?

  • Hypotheses include:
  • Target promiscuity : The benzodioxin scaffold may interact with multiple receptor subtypes.
  • Metabolite interference : In vivo conversion of nitro groups to amines alters bioactivity.
  • Assay specificity : Cross-reactivity in enzymatic vs. cell-based assays. Resolving this requires isoform-specific assays (e.g., β₁ vs. β₂-adrenergic receptor testing) .

Q. How does the nitro group’s redox activity impact therapeutic potential?

  • The nitro group can act as a prodrug (reducible to amines in vivo) or generate reactive oxygen species (ROS). Electrochemical studies (cyclic voltammetry) and ROS scavenging assays are needed to evaluate this duality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-6-nitro-1,4-benzodioxin
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-6-nitro-1,4-benzodioxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.